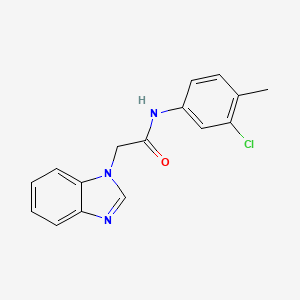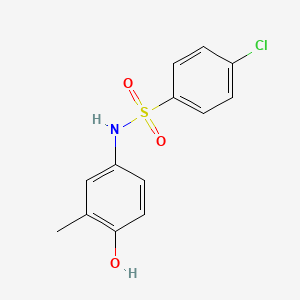![molecular formula C20H23N3O3S B5796913 1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline](/img/structure/B5796913.png)
1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of 1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline involves the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit the activity of various kinases, which play a crucial role in the development of cancer and inflammation. It also acts as an antagonist at the 5-HT2A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a crucial process in the treatment of cancer. This compound also exhibits anti-inflammatory effects by inhibiting the production of various cytokines and chemokines. Additionally, it has been found to improve cognitive function and reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline in lab experiments is its high potency and selectivity. This compound exhibits significant activity at low concentrations, which makes it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline. One area of research is the development of more efficient synthesis methods that can yield higher yields of the compound. Another direction is the study of the compound's potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the precise mechanism of action of this compound and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline involves the reaction of 1-methylsulfonyl-5-nitroindoline with 4-phenylpiperazine in the presence of a suitable catalyst. This reaction yields the desired compound, which can be purified through various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has also been studied for its potential use as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
(1-methylsulfonyl-2,3-dihydroindol-5-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-27(25,26)23-10-9-16-15-17(7-8-19(16)23)20(24)22-13-11-21(12-14-22)18-5-3-2-4-6-18/h2-8,15H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBQVABVPSMYIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methanesulfonyl-5-(4-phenylpiperazine-1-carbonyl)-2,3-dihydro-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5796831.png)


![1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5796865.png)
![5-[(5-chloro-2-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5796872.png)

![2-[(4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5796880.png)
![2,2'-[1,4-phenylenebis(oxy)]bis(1-phenylethanone)](/img/structure/B5796899.png)


![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796918.png)
![ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5796936.png)

![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5796948.png)